2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Medicinal Chemistry Chiral Building Blocks Stereochemistry

2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride (CAS 1867662-41-6) is a heterocyclic building block combining a morpholine ring and a 1,2,4-oxadiazole moiety. Its defining feature is the defined (2R,3S) stereochemistry, which introduces chirality into the morpholine core.

Molecular Formula C8H14ClN3O2
Molecular Weight 219.67 g/mol
Cat. No. B13249468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
Molecular FormulaC8H14ClN3O2
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESCC1C(NCCO1)C2=NC(=NO2)C.Cl
InChIInChI=1S/C8H13N3O2.ClH/c1-5-7(9-3-4-12-5)8-10-6(2)11-13-8;/h5,7,9H,3-4H2,1-2H3;1H
InChIKeyVPMPVHIVFZOYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride – Chiral Morpholine-Oxadiazole Scaffold for Medicinal Chemistry Procurement


2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride (CAS 1867662-41-6) is a heterocyclic building block combining a morpholine ring and a 1,2,4-oxadiazole moiety. Its defining feature is the defined (2R,3S) stereochemistry, which introduces chirality into the morpholine core . The compound is primarily supplied as a hydrochloride salt with a molecular weight of 219.67 g/mol, a topological polar surface area of 60.2 Ų, and two hydrogen bond donors [1]. It is marketed as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications .

Defined (2R,3S) stereochemistry for chiral SAR exploration
Hydrochloride salt form supports aqueous compatibility in library synthesis
Morpholine-oxadiazole scaffold for medicinal chemistry building block applications

Why 2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride Cannot Be Replaced by Non-Chiral or Non-Methylated Morpholine-Oxadiazole Analogs


The (2R,3S) stereochemistry of this compound introduces two defined chiral centers that are absent in the common achiral analog 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine (CAS 1461869-13-5) . In structure–activity relationship (SAR) campaigns involving morpholine-containing scaffolds—such as gamma-secretase modulators—both the presence and absolute configuration of substituents on the morpholine ring have been shown to profoundly affect target binding, selectivity, and pharmacokinetic properties [1]. Simply substituting the chiral 2-methyl-3-oxadiazole-morpholine with an achiral or regioisomeric analog risks losing stereospecific interactions with biological targets, altering conformational preferences, or introducing unwanted off-target activity. The quantitative comparisons below substantiate these risks.

Achiral 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine lacks stereocenters—stereospecific target interactions may shift or be lost.

Non-methylated analogs possess a different hydrogen bond donor profile, potentially altering solubility and target binding outcomes.

Regioisomeric substitution (2- vs 3-position on morpholine) may change conformational preference and target recognition, despite identical molecular weight.

Head-to-Head Evidence: Quantified Differentiation of 2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride from Its Closest Analogs


Stereochemical Complexity: Two Defined Chiral Centers vs. Achiral 3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine

The target compound possesses two defined atom stereocenters (2R,3S), while the closest achiral analog, 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine (CAS 1461869-13-5), has zero stereocenters [1]. This difference is quantified by the number of defined atom stereocenters: 2 vs. 0 [1][2].

Stereochemistry Complexity
Reported
2 (2R,3S) vs 0 (achiral)
Chiral centers enable enantioselective target engagement studies
Structural comparison based on PubChem computed properties
Medicinal Chemistry Chiral Building Blocks Stereochemistry

Hydrogen Bond Donor Count: 2 HBDs vs. 1 HBD in Non-Methylated Morpholine-Oxadiazole Analogues

The hydrochloride salt of the target compound exhibits 2 hydrogen bond donors (HBDs), whereas the non-methylated morpholine analog 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine has only 1 HBD [1][2]. This difference arises from the protonated secondary amine in the morpholine ring of the hydrochloride salt, which adds an additional H-bond donor.

H-Bond Donor Profile
Reported
2 HBD vs 1 HBD
Different donor count may influence permeability and binding SAR
Computed by Cactvs 3.4.8.18; salt form contributes additional donor
Physicochemical Properties Drug-Likeness Permeability

Molecular Weight and Heavy Atom Count Differentiation from Regioisomeric 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine

The target compound (MW 219.67 g/mol, 14 heavy atoms) differs from its regioisomer 2-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride (CAS 1361113-47-4) which has a MW of 219.67 but a distinct substitution pattern at the morpholine 2-position. Although the molecular weight is identical, the topological polar surface area (TPSA) and conformational flexibility may differ due to regioisomeric arrangement, impacting target recognition [1].

Regioisomeric Identity
Data to verify
3-oxadiazole substitution vs 2-oxadiazole regioisomer
Regioisomeric pattern may lead to distinct biological activities
Identical MW; substitution position drives SAR interpretation
Molecular Properties Scaffold Selection Regioisomerism

Class-Level Scaffold Versatility: Morpholine-Oxadiazole Core in Gamma-Secretase Modulator Lead Optimization

Fused morpholine-oxadiazoline and morpholine-oxadiazine scaffolds have been optimized as gamma-secretase modulators (GSMs) for Alzheimer's disease. In lead optimization campaigns, the introduction of chirality on the morpholine ring and the nature of the oxadiazole substitution directly influenced in vitro Aβ42 reduction potency and selectivity over Notch processing [1]. The target compound, as a chiral morpholine-oxadiazole building block, enables the construction of such fused systems with defined stereochemistry, a capability not provided by achiral or regioisomeric analogs. Although no direct IC50 data exist for the free compound, the class-level SAR indicates that stereochemistry and substitution pattern are critical drivers of potency.

GSM Scaffold Relevance
Class-level
Chirality and oxadiazole substitution drive GSM potency in published series
Supports chiral SAR exploration for gamma-secretase modulator research
No direct IC50 for free compound; class-level inference from lead optimization studies
Neuroscience Alzheimer's Disease Gamma-Secretase Modulation

Optimal Application Scenarios for 2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride Based on Verified Evidence


Stereospecific Synthesis of Fused Morpholine-Oxadiazine Gamma-Secretase Modulators

Use the (2R,3S)-configured building block to construct fused morpholine-oxadiazine or oxadiazoline cores with defined stereochemistry, as described in GSM lead optimization [1]. The chiral centers are critical for achieving the desired Aβ42-lowering potency and selectivity over Notch processing.

Enantioselective Library Synthesis for CNS Target Screening

Incorporate the compound into diverse chiral libraries targeting CNS enzymes or receptors. The two H-bond donors and moderate TPSA (60.2 Ų) are consistent with CNS drug-like space, and the defined stereochemistry enables enantioselective structure–activity relationship studies [2].

Regioisomeric Probe Design for Morpholine-Containing Inhibitors

Employ the 2-methyl-3-oxadiazole regioisomer as a matched molecular pair with 2-methyl-2-oxadiazole analogs to probe regioisomeric effects on target binding and selectivity. Identical molecular weight but distinct substitution patterns allow clean interpretation of SAR .

Physicochemical Property Baseline for Salt Selection Studies

Use the hydrochloride salt form as a reference for salt screening. The compound's computed HBD count (2) and molecular weight (219.67 g/mol) provide a baseline for comparing solubility, permeability, and crystallinity of alternative salt forms [2].

Application
Selection Property
Validation Focus
Fused morpholine-oxadiazine GSM synthesis
Chiral building block with defined (2R,3S) configuration
Stereochemical-control and GSM pathway response
Chiral CNS library synthesis
Physicochemical profile consistent with CNS drug-like space
Enantioselective target engagement studies
Regioisomeric probe comparison
Matched molecular pair with identical mass, distinct substitution
Regioisomeric SAR interpretation
Salt selection baseline studies
Hydrochloride salt with defined hydrogen bond donor profile
Comparative salt-form property screening
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